5,6-Desmethylenedioxy-5-methoxyaglalactone
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Overview
Description
5,6-Desmethylenedioxy-5-methoxyaglalactone is a natural compound isolated from the leaves and twigs of Aglaia ponapensis . It has a molecular formula of C17H16O5 and a molecular weight of 300.30 g/mol . It is a type of phenol and appears as a powder .
Molecular Structure Analysis
The IUPAC name for 5,6-Desmethylenedioxy-5-methoxyaglalactone is 5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one . Unfortunately, I could not find more detailed information on the molecular structure of this compound.Physical And Chemical Properties Analysis
5,6-Desmethylenedioxy-5-methoxyaglalactone is a powder . It has a molecular weight of 300.30 g/mol . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .Scientific Research Applications
NF-kappaB Inhibitory Activity : A study by Salim et al. (2007) identified 5,6-Desmethylenedioxy-5-methoxyaglalactone as one of the compounds isolated from Aglaia ponapensis, showing significant NF-kappaB inhibitory activity. This suggests potential applications in the treatment of diseases where NF-kappaB plays a crucial role, such as inflammatory conditions and cancer (Salim et al., 2007).
Anti-Herpes and Anti-HIV Potential : Kumar (2003) conducted a study on the synthesis and potential of 5-halo-6-methoxy-5,6-dihydro derivatives of 5-[1-methoxy-2-halo(or 2,2-dihalo)ethyl]-2′-deoxyuridines as anti-herpes agents. Although not directly studying 5,6-Desmethylenedioxy-5-methoxyaglalactone, this research provides insight into the structural relatives of the compound that could offer therapeutic potential against viral infections (Kumar, 2003).
Pharmacological Properties : The compound was also investigated in relation to its pharmacological properties, particularly in the synthesis and activity of certain dihydropyrimidine derivatives, which may have applications in treatments related to cardiovascular and inflammatory diseases, as explored by Chikhale et al. (2009) (Chikhale et al., 2009).
Metabolism Studies : Haddock et al. (1984) studied the metabolism of nabumetone, a prodrug, where the major circulating metabolite was identified as 6-methoxy-2-naphthylacetic acid. This study provides insights into the metabolic pathways and bioavailability of compounds structurally similar to 5,6-Desmethylenedioxy-5-methoxyaglalactone, which is crucial for developing effective pharmaceuticals (Haddock et al., 1984).
Safety And Hazards
The Material Safety Data Sheet (MSDS) for 5,6-Desmethylenedioxy-5-methoxyaglalactone suggests that in case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes . If the compound is ingested, do NOT induce vomiting and if conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water . In case of inhalation, remove from exposure and move to fresh air immediately . Always consult a doctor in these situations .
properties
IUPAC Name |
5,7-dimethoxy-3-(4-methoxyphenyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-19-11-6-4-10(5-7-11)16-13-8-12(20-2)9-14(21-3)15(13)17(18)22-16/h4-9,16H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUFTHOYVRQDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C(=CC(=C3)OC)OC)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659060 |
Source
|
Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Desmethylenedioxy-5-methoxyaglalactone | |
CAS RN |
922169-96-8 |
Source
|
Record name | 5,7-Dimethoxy-3-(4-methoxyphenyl)-2-benzofuran-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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